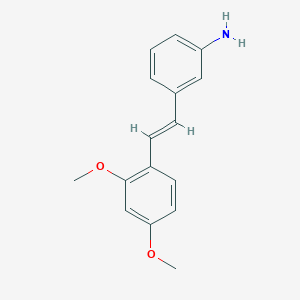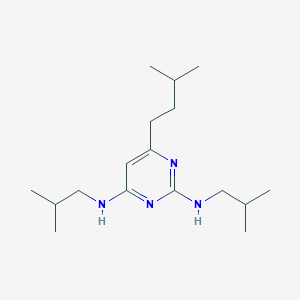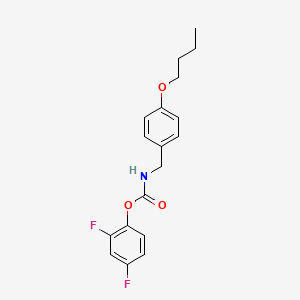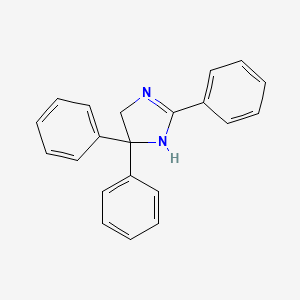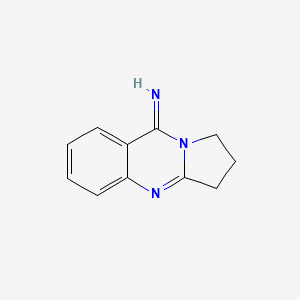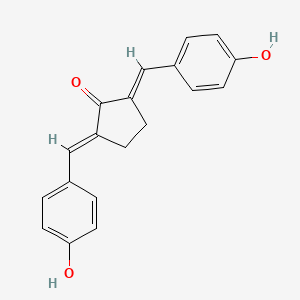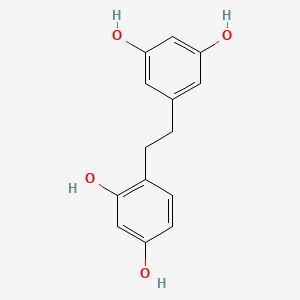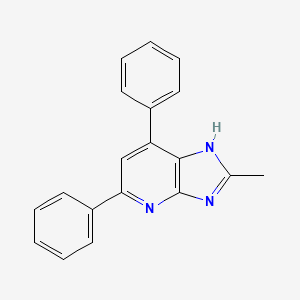
2,6-Diphenyl-8-ethyl-1-deazapurine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diphenyl-8-ethyl-1-deazapurine is a synthetic organic compound belonging to the class of deazapurines. Deazapurines are analogs of purines where one or more nitrogen atoms in the purine ring are replaced by carbon atoms. This compound is characterized by the presence of two phenyl groups at positions 2 and 6, and an ethyl group at position 8 on the deazapurine ring.
Preparation Methods
The synthesis of 2,6-diphenyl-8-ethyl-1-deazapurine involves several steps. One common method includes the following steps :
Starting Material: The synthesis begins with commercially available 6-chloro-1-deazapurine.
Substitution Reaction: The 6-chloro-1-deazapurine undergoes a substitution reaction with phenylboronic acid in the presence of a palladium catalyst to introduce the phenyl groups at positions 2 and 6.
Alkylation: The resulting compound is then alkylated using ethyl iodide to introduce the ethyl group at position 8.
Purification: The final product is purified using column chromatography to obtain this compound in high yield.
Chemical Reactions Analysis
2,6-Diphenyl-8-ethyl-1-deazapurine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,6-Diphenyl-8-ethyl-1-deazapurine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-diphenyl-8-ethyl-1-deazapurine involves its interaction with molecular targets such as adenosine receptors. By binding to these receptors, the compound can modulate various signaling pathways, leading to its biological effects . The specific pathways involved depend on the receptor subtype and the cellular context.
Comparison with Similar Compounds
2,6-Diphenyl-8-ethyl-1-deazapurine can be compared with other similar compounds, such as:
2,6-Diphenyl-8-methyl-1-deazapurine: This compound has a methyl group instead of an ethyl group at position 8 and exhibits different chemical and biological properties.
2,6-Diphenyl-8-propyl-1-deazapurine:
2,6-Diphenyl-8-isopropyl-1-deazapurine: The isopropyl group at position 8 imparts unique characteristics to this compound, making it distinct from this compound.
Properties
Molecular Formula |
C20H17N3 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-ethyl-5,7-diphenyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C20H17N3/c1-2-18-22-19-16(14-9-5-3-6-10-14)13-17(21-20(19)23-18)15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H,21,22,23) |
InChI Key |
PMDYRFYZMJGDQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(N1)C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


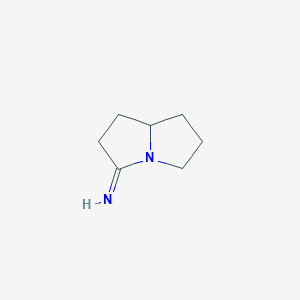
![2,3,4,11-tetrahydro-1H-benzo[a]carbazole](/img/structure/B10841281.png)
![2,3-Dihydrobenzo[d]thiazole-2-thiol](/img/structure/B10841282.png)
